
4-(pyridin-3-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-(pyridin-3-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both pyridine and triazole rings.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such as alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates, thus influencing blood sugar levels.
Mode of Action
Compounds with similar structures have been found to inhibit enzymes like alpha-amylase and alpha-glucosidase . This inhibition could potentially lead to a decrease in the breakdown of carbohydrates, thereby affecting blood sugar levels.
Biochemical Pathways
The compound may affect the carbohydrate metabolism pathway by inhibiting the action of enzymes like alpha-amylase and alpha-glucosidase . These enzymes are responsible for breaking down complex carbohydrates into simpler sugars. By inhibiting these enzymes, the compound could potentially slow down carbohydrate digestion, leading to a more gradual increase in blood sugar levels after a meal.
Result of Action
The potential inhibition of alpha-amylase and alpha-glucosidase by the compound could lead to a slower increase in blood sugar levels after a meal . This could be beneficial in managing conditions like diabetes, where blood sugar control is crucial.
Análisis Bioquímico
Biochemical Properties
4-pyridin-3-yl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with metal ions, forming metal-organic frameworks that can influence enzymatic activities . The compound’s thiol group allows it to form disulfide bonds, which are crucial in maintaining protein structure and function . Additionally, it can act as a ligand, binding to specific proteins and altering their activity .
Cellular Effects
The effects of 4-pyridin-3-yl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . It also impacts gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, it can alter cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-pyridin-3-yl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors . These molecular interactions are crucial for its biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-pyridin-3-yl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol over time have been studied extensively. In laboratory settings, the compound has shown to be relatively stable under standard conditions . Its effects on cellular function can change over time, with long-term exposure leading to alterations in cell viability and function . In vitro and in vivo studies have demonstrated that the compound can degrade into various metabolites, which may have different biological activities .
Dosage Effects in Animal Models
The effects of 4-pyridin-3-yl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
4-pyridin-3-yl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for its elimination from the body and can influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-pyridin-3-yl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-pyridin-3-yl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-3-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of pyridine derivatives with triazole precursors. One common method involves the condensation of 3-mercapto-5-pyridin-3-yl-4H-1,2,4-triazole with 4-bromopyridine under basic conditions . The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(pyridin-3-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted pyridine or triazole derivatives .
Aplicaciones Científicas De Investigación
4-(pyridin-3-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antidiabetic agent due to its inhibitory activity against enzymes like alpha-amylase and alpha-glucosidase.
Materials Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and drug delivery.
Biological Studies: It is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Industrial Applications: The compound is used as a ligand in catalysis and as an intermediate in the synthesis of other complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: Similar structure but with an ethyl group instead of a pyridin-3-yl group.
3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole: Lacks the additional pyridin-3-yl group.
Uniqueness
4-(pyridin-3-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to its dual pyridine and triazole rings, which provide a versatile framework for various chemical modifications and applications. Its ability to form stable metal complexes and exhibit enzyme inhibitory activity sets it apart from other similar compounds .
Propiedades
IUPAC Name |
4-pyridin-3-yl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5S/c18-12-16-15-11(9-3-6-13-7-4-9)17(12)10-2-1-5-14-8-10/h1-8H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMWAMVYQHANHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=NNC2=S)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


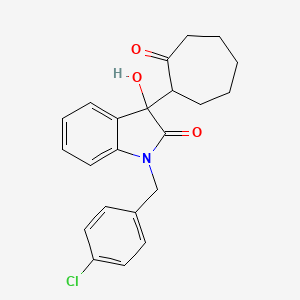
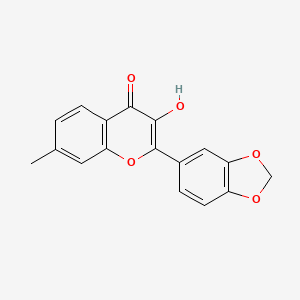
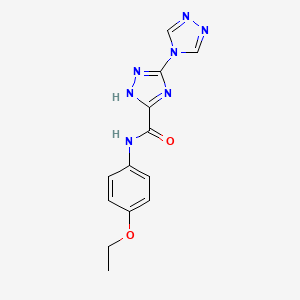
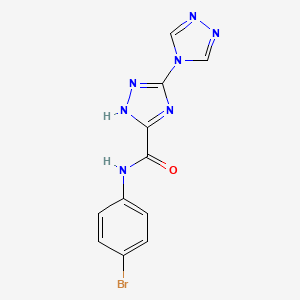
![9-(3-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333629.png)
![9-(3,4-dimethoxyphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333634.png)
![2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B4333653.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]amine](/img/structure/B4333657.png)
![5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4333660.png)
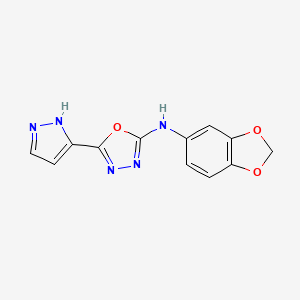
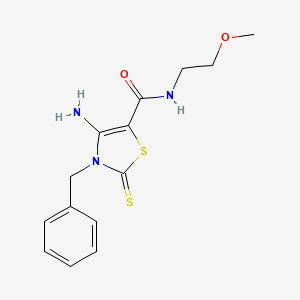
![N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE](/img/structure/B4333674.png)
![3-NITRO-5'-PHENYL-6A,7,8,9,10,11-HEXAHYDRO-5H-SPIRO[AZEPINO[1,2-A]QUINOLINE-6,3'-[1,5]DIAZINANE]-2',4',6'-TRIONE](/img/structure/B4333682.png)
![METHYL 2-{2-[N-(3,4-DIFLUOROPHENYL)METHANESULFONAMIDO]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4333692.png)
